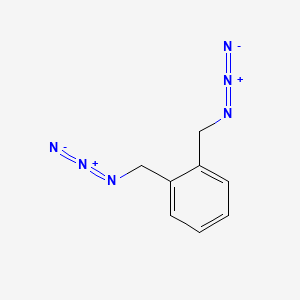

Benzene, 1,2-bis(azidomethyl)-

Description

BenchChem offers high-quality Benzene, 1,2-bis(azidomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2-bis(azidomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

102437-79-6 |

|---|---|

Molecular Formula |

C8H8N6 |

Molecular Weight |

188.19 g/mol |

IUPAC Name |

1,2-bis(azidomethyl)benzene |

InChI |

InChI=1S/C8H8N6/c9-13-11-5-7-3-1-2-4-8(7)6-12-14-10/h1-4H,5-6H2 |

InChI Key |

LLSVAGWJNWTZIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])CN=[N+]=[N-] |

Origin of Product |

United States |

Contextualizing Aromatic Bis Azidomethyl Compounds in Organic Synthesis

Aromatic compounds containing two azidomethyl groups, such as Benzene (B151609), 1,2-bis(azidomethyl)-, are part of a broader class of organic azides that have become indispensable tools in organic synthesis. mdpi.com Organic azides are known for their versatile reactivity, serving as precursors to highly reactive nitrene intermediates upon thermal or photochemical decomposition. photobiology.comoup.com This reactivity allows for the construction of various nitrogen-containing structures.

The primary application of aromatic bis(azidomethyl) compounds in modern synthesis is their role in 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netsemanticscholar.org This reaction, a cornerstone of click chemistry, facilitates the efficient and regioselective formation of stable 1,2,3-triazole rings. mdpi.compcbiochemres.com The dual azide (B81097) functionality of bis(azidomethyl)benzenes enables the synthesis of bis-triazoles, which can act as ligands for metals or as building blocks for larger, more complex supramolecular structures and polymers. mdpi.comsemanticscholar.org The synthesis of these compounds typically involves the nucleophilic substitution of a corresponding bis(halomethyl)benzene, such as α,α'-dibromo-o-xylene, with sodium azide. mdpi.com

Scope of Research on Benzene, 1,2 Bis Azidomethyl and Its Derivatives

Research involving Benzene (B151609), 1,2-bis(azidomethyl)- has focused on harnessing its dual reactivity for the construction of unique molecular frameworks and materials. Its rigid ortho-substitution pattern makes it a particularly interesting reagent for directing the regioselectivity of reactions.

A significant area of investigation is its use in the synthesis of fullerene derivatives. Researchers have employed Benzene, 1,2-bis(azidomethyl)- as a rigid tether to achieve regioselective synthesis of labile 1,2,3,4-bis(triazolino) fullerene. nih.govresearchgate.net Subsequent thermolysis of this adduct leads to the formation of various bis-azafulleroid structures, some of which exhibit unprecedented molecular geometries. nih.govresearchgate.net This work has helped to clarify the mechanisms of fullerene functionalization. nih.gov

Another major research focus is the synthesis of bis(1,2,3-triazole) derivatives through copper-catalyzed cycloaddition reactions with various alkynes. researchgate.netmdpi.com These reactions are highly regioselective and can be performed under mild conditions, including in aqueous solvents with microwave assistance. researchgate.netmdpi.com The resulting bis(triazoles) have been studied for their photophysical properties, such as solvatochromism. researchgate.net

The table below summarizes key research findings involving Benzene, 1,2-bis(azidomethyl)-.

| Research Area | Reactant(s) | Product(s) | Key Findings | Reference(s) |

| Fullerene Chemistry | Benzene, 1,2-bis(azidomethyl)-, C₆₀ Fullerene | 1,2,3,4-Bis(triazolino) fullerene and its thermolysis products | Regioselective synthesis of fullerene adducts; characterization of novel bis-azafulleroid structures. | nih.gov, researchgate.net |

| Click Chemistry | Benzene, 1,2-bis(azidomethyl)-, Terminal Alkynes | Symmetrical N1–N1′-bis-1H-1,2,3-triazoles | Efficient synthesis using copper N-heterocyclic carbene catalysts, often with microwave heating in aqueous media. | researchgate.net, mdpi.com |

| Materials Science | Benzene, 1,2-bis(azidomethyl)-, Dialkynes | Bis-triazole linked polymers/macrocycles | Potential for creating complex molecular architectures due to the dual azide (B81097) functionality. | clockss.org |

Furthermore, research extends to the synthesis of various derivatives of azide-functionalized benzenes. For instance, methods have been developed for the facile synthesis of diverse 3-azido-5-(azidomethyl)benzene derivatives, which are valuable for creating photoaffinity probes and constructing bistriazole libraries for drug discovery. researchgate.net These synthetic strategies often involve formal C–H azidation via borylation, followed by functional group transformations. researchgate.netresearchgate.net

Evolution of Research Methodologies in the Study of Azide Functionalized Benzene Derivatives

Precursor Synthesis: Ortho-Xylylene Dibromide and Dichloride Routes

The synthesis of Benzene, 1,2-bis(azidomethyl)- begins with the preparation of a suitable precursor, typically an ortho-xylylene dihalide. The most common precursors are α,α'-dibromo-o-xylene and α,α'-dichloro-o-xylene, derived from the readily available starting material, o-xylene (B151617).

Halogenation of o-Xylene: Bromination and Chlorination Techniques

The conversion of o-xylene to its dihalogenated derivatives is achieved through free-radical halogenation of the benzylic methyl groups.

Bromination: The most widely documented method for producing α,α'-dibromo-o-xylene is the direct bromination of o-xylene. organic-chemistry.org This reaction is typically conducted under photochemical conditions to facilitate the formation of bromine radicals. rsc.orgrsc.org In a common laboratory procedure, elemental bromine is added dropwise to heated o-xylene (e.g., at 125°C) while the reaction vessel is illuminated, for instance, with a sun lamp. organic-chemistry.org The reaction proceeds via the substitution of hydrogen atoms on the methyl groups. rsc.orgwikipedia.org An alternative reagent for this transformation is N-bromosuccinimide (NBS), which can also be used to achieve the desired dibromination. organic-chemistry.orgwikipedia.org Following the reaction, the product, a powerful lachrymator, is typically isolated by crystallization from a suitable solvent like petroleum ether, with yields reported in the range of 48–53%. organic-chemistry.org

Chlorination: The synthesis of α,α'-dichloro-o-xylene follows a similar logic, employing photochemical chlorination of o-xylene. nih.gov The methyl groups on the benzene ring are susceptible to free-radical halogenation, leading to the formation of bis(chloromethyl)benzenes. nih.gov Industrial processes have been developed for this conversion. One patented method describes the reaction of o-xylene with 1 to 2 moles of chlorine per mole of xylene at temperatures between 100 to 300°F, using a free radical catalyst. wikipedia.org An alternative synthetic route involves the reaction of ortho-benzenedimethanol with hydrogen chloride. nih.gov

| Precursor | Starting Material | Reagent(s) | Conditions | Yield | Reference(s) |

| α,α'-Dibromo-o-xylene | o-Xylene | Bromine (Br₂) | 125°C, illumination (sun lamp) | 48-53% | organic-chemistry.org |

| α,α'-Dibromo-o-xylene | o-Xylene | N-Bromosuccinimide (NBS) | Not specified | Not specified | organic-chemistry.org |

| α,α'-Dichloro-o-xylene | o-Xylene | Chlorine (Cl₂) | 100-300°F, free radical catalyst | Not specified | wikipedia.org |

| α,α'-Dichloro-o-xylene | o-Benzenedimethanol | Hydrogen Chloride (HCl) | Not specified | Not specified | nih.gov |

Azidation Reactions: Conversion of Halogenomethyl to Azidomethyl Functionalities

The crucial step in the synthesis of the title compound is the conversion of the benzylic halide functionalities into azidomethyl groups. This is accomplished through a nucleophilic substitution reaction.

Nucleophilic Substitution with Azide Sources (e.g., Sodium Azide)

The transformation of α,α'-dihalo-o-xylenes to Benzene, 1,2-bis(azidomethyl)- is efficiently achieved by reaction with an azide salt, most commonly sodium azide (NaN₃). acs.orgresearchgate.netzenodo.org This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) pathway, where the highly nucleophilic azide ion (N₃⁻) displaces the halide (bromide or chloride) leaving groups from the benzylic carbons. The reactivity of the benzylic halides makes them excellent substrates for this type of substitution. The successful double substitution results in the formation of the target diazide compound.

Solvent Effects in Azidation Reactions (e.g., DMSO, DMF)

The choice of solvent plays a critical role in the efficiency of the azidation reaction. Polar aprotic solvents are highly favored for this transformation because they effectively solvate the cation (e.g., Na⁺) while leaving the nucleophilic anion (N₃⁻) relatively "naked" and highly reactive.

Dimethyl Sulfoxide (DMSO): DMSO is frequently cited as an excellent solvent for this reaction. The nucleophilicity of the azide anion is significantly greater in DMSO compared to protic solvents like methanol (B129727) or ethanol, or even other aprotic solvents like acetonitrile. This enhanced reactivity leads to faster reaction times and higher yields.

N,N-Dimethylformamide (DMF): DMF is another effective polar aprotic solvent used for the synthesis of azides from their corresponding halides. wikipedia.orgzenodo.org In some procedures, DMF is used in conjunction with microwave irradiation to accelerate the substitution process. zenodo.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is key to maximizing the yield of Benzene, 1,2-bis(azidomethyl)- while minimizing side products. Key parameters include temperature, reaction time, and the use of external energy sources. Research has shown that microwave-assisted synthesis can significantly reduce reaction times for azidation. zenodo.org For instance, the preparation of various azido-derivatives, including 1,2-bis(azidomethyl)benzene, was efficiently achieved in N,N-dimethylformamide (DMF) under microwave irradiation at 100°C for 15 minutes. zenodo.org In other studies, reactions have been successfully carried out at ambient or slightly elevated temperatures. One batch process using a DMSO/water mixture was completed within three hours at 40°C. The combination of the azidation step with a subsequent reaction in a "one-pot" process has also been explored, where conditions are optimized for the efficient in-situ generation and consumption of the diazide. acs.orgresearchgate.net

| Product | Precursor | Reagent | Solvent | Conditions | Yield | Reference(s) |

| Benzene, 1,2-bis(azidomethyl)- | 1,2-Bis(bromomethyl)benzene (B41939) | Sodium Azide | DMSO | Room Temperature | Not specified | |

| Benzene, 1,2-bis(azidomethyl)- | 1,2-Bis(bromomethyl)benzene | Sodium Azide | DMF | 100°C, 15 min, Microwave | Not specified | zenodo.org |

| Benzyl (B1604629) Azide (Model) | Benzyl Bromide | Sodium Azide | DMSO | Ambient Temperature, 1 hr | 98% | |

| Benzyl Azide (Model) | Benzyl Chloride | Sodium Azide | DMSO/H₂O | 40°C, 3 hr | 94% |

Alternative Azide Transfer Methodologies

While the nucleophilic substitution of benzylic halides is a robust method, alternative strategies for introducing azide functionalities exist and could theoretically be applied to precursors of Benzene, 1,2-bis(azidomethyl)-. One such approach is the direct conversion of alcohols to azides. For instance, benzylic diols could potentially be transformed into the corresponding diazide. Methods for this transformation include the use of diphenyl phosphorazidate (DPPA) or systems involving bis(2,4-dichlorophenyl) phosphate (B84403) activation. cmu.edu These methods provide an alternative to the Mitsunobu reaction, which often employs the highly toxic hydrazoic acid. cmu.edu

Another emerging area is the direct azidation of benzylic C-H bonds. Copper-catalyzed methods have been developed for the site-selective azidation of benzylic C-H bonds, offering a different retrosynthetic pathway. nih.gov Furthermore, metal-free oxidative azidation methods, for example using Selectfluor and trimethylsilyl (B98337) azide (TMSN₃), have been shown to be effective for the azidation of benzylic C(sp³)–H bonds. acs.org While not yet reported for the specific synthesis of Benzene, 1,2-bis(azidomethyl)-, these methodologies represent the forefront of azide synthesis and could potentially be adapted for this purpose.

Purification and Characterization Techniques in Synthetic Pathways

The successful synthesis of Benzene, 1,2-bis(azidomethyl)- is contingent on effective purification and rigorous characterization to confirm its identity and purity.

Chromatographic Purification Strategies

Following the synthesis of Benzene, 1,2-bis(azidomethyl)- from 1,2-bis(bromomethyl)benzene, a straightforward workup procedure is typically employed. This involves separating the organic layer from the aqueous phase. nih.govsemanticscholar.org The organic layer, containing the product, is then dried using an anhydrous salt such as magnesium sulfate (B86663). nih.govsemanticscholar.org Given that the product is an oil, further purification, if necessary, would likely involve column chromatography. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system would be determined based on the polarity of the compound and any remaining impurities. For subsequent reactions where Benzene, 1,2-bis(azidomethyl)- is an intermediate, such as in the synthesis of fullerene adducts, the resulting products are often purified using techniques like preparative High-Performance Liquid Chromatography (HPLC). nih.govsemanticscholar.org

Spectroscopic Confirmation of Synthetic Products (e.g., NMR, MS)

The definitive identification of Benzene, 1,2-bis(azidomethyl)- relies on spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a clear fingerprint of the molecule's structure. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.

| Technique | Solvent | Chemical Shift (δ) in ppm | Multiplicity & Assignment | Reference |

| ¹H NMR | CDCl₃ | 7.46–7.36 | (m, 4H, Aromatic) | nih.govsemanticscholar.org |

| ¹H NMR | CDCl₃ | 4.46 | (s, 4H, CH₂) | nih.govsemanticscholar.org |

| ¹³C NMR | CDCl₃ | 133.88 | (Aromatic C) | nih.govsemanticscholar.org |

| ¹³C NMR | CDCl₃ | 130.17 | (Aromatic C) | nih.govsemanticscholar.org |

| ¹³C NMR | CDCl₃ | 129.05 | (Aromatic C) | nih.govsemanticscholar.org |

| ¹³C NMR | CDCl₃ | 52.27 | (CH₂) | nih.govsemanticscholar.org |

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for confirming the elemental composition of the synthesized compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₆ | nih.gov |

| Molecular Weight | 188.19 g/mol | nih.gov |

| Exact Mass | 188.08104428 Da | nih.gov |

| Monoisotopic Mass | 188.08104428 Da | nih.gov |

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide functional groups in Benzene, 1,2-bis(azidomethyl)- make it an ideal substrate for 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. mdpi.comclockss.org This class of reactions is prized for its high efficiency, reliability, and the formation of stable heterocyclic rings. mdpi.comresearchgate.net The bis-azide structure of the molecule allows for the formation of bis-triazole derivatives, which are of interest in materials science and medicinal chemistry. mdpi.comresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. orgsyn.orgcore.ac.ukbeilstein-journals.org Benzene, 1,2-bis(azidomethyl)- readily participates in CuAAC reactions, reacting with two equivalents of a terminal alkyne to produce the corresponding bis(1,4-disubstituted 1,2,3-triazole). researchgate.net

A defining feature of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.netorgsyn.org This selectivity is a direct consequence of the copper-catalyzed mechanism, which proceeds through a pathway that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition which typically produces a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org In the case of Benzene, 1,2-bis(azidomethyl)-, its reaction with terminal alkynes in the presence of a copper(I) catalyst leads to the formation of 1,2-bis[(1-(substituted)-1H-1,2,3-triazol-4-yl)methyl]benzene derivatives. researchgate.net

| Reactants | Catalyst System | Product | Key Finding | Reference |

|---|---|---|---|---|

| Benzene, 1,2-bis(azidomethyl)- and a terminal alkyne | Copper(I) | 1,2-bis[(1-(substituted)-1H-1,2,3-triazol-4-yl)methyl]benzene | The reaction exhibits high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. | researchgate.net |

The mechanism of the CuAAC reaction has been the subject of extensive study. It is now widely accepted that the reaction proceeds through a stepwise pathway involving copper acetylide intermediates. researchgate.netresearchgate.net Computational studies, including Density Functional Theory (DFT) calculations, have provided significant insights into the catalytic cycle. pcbiochemres.comrsc.orgnih.govrsc.org The currently accepted mechanism suggests the involvement of a dinuclear copper intermediate that facilitates the cycloaddition. researchgate.net The process is believed to initiate with the formation of a copper-alkyne π-complex, followed by the formation of a copper acetylide. This acetylide then reacts with the azide, leading to a six-membered copper-containing intermediate that subsequently rearranges and collapses to form the triazole ring and regenerate the copper catalyst. orgsyn.org

The efficiency and rate of the CuAAC reaction are significantly influenced by the choice of the copper source and the ligands employed. A common and convenient method for generating the active Cu(I) species in situ is the reduction of copper(II) sulfate (CuSO₄) with a reducing agent, typically sodium ascorbate. mdpi.com This system is widely used due to its simplicity and effectiveness. core.ac.uk

More recently, the use of N-heterocyclic carbenes (NHCs) as ligands for the copper catalyst has gained prominence. researchgate.net NHC-copper complexes have demonstrated high catalytic activity, often allowing for lower catalyst loadings and faster reaction times. acs.org These catalysts can be particularly advantageous in solvent-free conditions or with microwave-assisted heating, aligning with the principles of green chemistry. researchgate.netmdpi.com For instance, the use of copper N-heterocyclic carbene catalysis with microwave-assisted heating in an aqueous solvent has been reported for the synthesis of bis-1H-1,2,3-triazoles derived from o-bis(azidomethyl)benzene. researchgate.net Other ligands, such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) and its derivatives, have also been developed to stabilize the Cu(I) oxidation state and accelerate the reaction. orgsyn.orgresearchgate.net

| Catalyst System/Ligand | Advantages | Reference |

|---|---|---|

| CuSO₄/Sodium Ascorbate | Simple, effective, and widely used for in situ generation of Cu(I). | core.ac.ukmdpi.com |

| N-heterocyclic Carbenes (NHCs) | High catalytic activity, allows for lower catalyst loading and faster reactions, suitable for green chemistry applications. | researchgate.netacs.org |

| Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | Stabilizes the Cu(I) oxidation state and accelerates the reaction. | orgsyn.orgresearchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is a powerful tool, the potential toxicity of the copper catalyst can be a limitation in biological applications. rsc.org The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. clockss.orgrsc.org This reaction utilizes a strained cyclooctyne (B158145), which undergoes a [3+2] cycloaddition with an azide without the need for a metal catalyst. beilstein-journals.orgnih.govresearchgate.net Although there is no specific literature detailing the SPAAC reaction of Benzene, 1,2-bis(azidomethyl)-, it is a versatile substrate for this type of reaction. The reaction of its azide groups with a strained alkyne would be expected to proceed readily to form the corresponding bis-triazole product. The rate of SPAAC is highly dependent on the structure and strain of the cyclooctyne used. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

In contrast to the CuAAC reaction which yields 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to selectively synthesize 1,5-disubstituted 1,2,3-triazoles. core.ac.ukorganic-chemistry.orgacs.org This reaction is typically catalyzed by ruthenium(II) complexes, such as [Cp*RuCl]. acs.orgnih.gov The mechanism of RuAAC is distinct from that of CuAAC and is proposed to involve the formation of a ruthenacycle intermediate. organic-chemistry.orgnih.gov

For Benzene, 1,2-bis(azidomethyl)-, its reaction with terminal alkynes in the presence of a suitable ruthenium catalyst would lead to the formation of 1,2-bis[(1-(substituted)-1H-1,2,3-triazol-5-yl)methyl]benzene derivatives. The regioselectivity is generally high for the 1,5-isomer. nih.govnih.gov The RuAAC reaction broadens the synthetic utility of Benzene, 1,2-bis(azidomethyl)-, allowing for the creation of a different regioisomeric series of bis-triazoles compared to the CuAAC reaction. organic-chemistry.orgacs.org

| Reaction | Catalyst | Product Regioisomer | Reference |

|---|---|---|---|

| CuAAC | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | orgsyn.orgcore.ac.ukbeilstein-journals.org |

| RuAAC | Ruthenium(II) | 1,5-Disubstituted 1,2,3-triazole | core.ac.ukorganic-chemistry.orgacs.org |

Reactivity and Reaction Mechanisms of Benzene, 1,2-bis(azidomethyl)-

The reactivity of Benzene, 1,2-bis(azidomethyl)-, also known as α,α'-diazido-o-xylene, is largely dictated by the two energetic azidomethyl groups positioned ortho to each other on the benzene ring. nih.govmdpi.com These functionalities serve as precursors to highly reactive intermediates and can undergo various transformations, including decomposition to nitrenes and reduction to amines. clockss.orgmdpi.com The close proximity of the two azide groups significantly influences the compound's chemical behavior, particularly when compared to its meta and para positional isomers. psu.edu

Application As a Versatile Synthetic Building Block and Precursor

Polymer Chemistry and Material Science

In the realm of polymer chemistry and material science, Benzene (B151609), 1,2-bis(azidomethyl)- is a key component in the creation of novel polymers with tailored properties. Its bifunctionality is particularly advantageous for forming linear polymers, crosslinked networks, and for integration into sophisticated polymer systems.

Benzene, 1,2-bis(azidomethyl)- is an ideal monomer for the synthesis of polytriazoles through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.com This reaction involves the efficient and regiospecific cycloaddition of the two azide (B81097) groups with a dialkyne-containing monomer to form a polymer chain linked by 1,4-disubstituted 1,2,3-triazole rings. mdpi.comrsc.org The resulting polytriazoles are a class of polymers known for their thermal stability, chemical resistance, and strong adhesion properties.

The click polymerization process is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, allowing for the synthesis of well-defined polymer structures. nih.gov The properties of the resulting polytriazole can be readily tuned by varying the structure of the dialkyne comonomer. For instance, the incorporation of flexible aliphatic or polyether chains in the dialkyne can lead to elastomeric materials, while the use of rigid aromatic diynes can produce high-performance plastics. nih.gov

Table 1: Examples of Dialkyne Monomers Used in Click Polymerization with Benzene, 1,2-bis(azidomethyl)-

| Dialkyne Monomer | Resulting Polymer Characteristics |

| 1,4-Diethynylbenzene | Rigid, high-performance polymer |

| 1,7-Octadiyne | Flexible, elastomeric polymer |

| Propargyl ether terminated poly(ethylene glycol) | Water-soluble, biocompatible polymer |

The synthesis of polytriazoles using Benzene, 1,2-bis(azidomethyl)- has been shown to yield polymers with high molecular weights and well-defined structures. acs.orgnih.gov These materials have potential applications in areas such as coatings, adhesives, and advanced composites. nih.gov

The bifunctional nature of Benzene, 1,2-bis(azidomethyl)- makes it an effective crosslinking agent for creating robust polymer networks. Crosslinking is a process that connects individual polymer chains to form a three-dimensional network, significantly enhancing the mechanical properties, thermal stability, and solvent resistance of the material.

In this application, Benzene, 1,2-bis(azidomethyl)- can be reacted with polymers containing alkyne functional groups. The two azide groups of the crosslinker can react with alkyne groups on different polymer chains, forming stable triazole linkages that create the network structure. This "clicking" of polymer chains together is a highly efficient and specific method for crosslinking.

This approach has been utilized to improve the properties of various polymers. For example, incorporating Benzene, 1,2-bis(azidomethyl)- as a crosslinker in elastomers can lead to materials with improved tensile strength and thermal resistance. Similarly, its use in thermosetting resins can result in materials with higher glass transition temperatures and enhanced durability.

Beyond linear polymers and simple networks, Benzene, 1,2-bis(azidomethyl)- can be integrated into more complex and advanced polymer architectures, such as epoxy resins. nih.gov Epoxy resins are a class of thermosetting polymers widely used in high-performance applications due to their excellent adhesion, chemical resistance, and mechanical properties. nih.govgoogle.com

The azide groups of Benzene, 1,2-bis(azidomethyl)- can be chemically modified to introduce other reactive functionalities that can participate in the curing of epoxy resins. For example, the azide groups can be reduced to primary amines, which are common curing agents for epoxy resins. rsc.org The resulting diamine, 1,2-bis(aminomethyl)benzene, can then react with the epoxide rings of the epoxy prepolymer to form a highly crosslinked and robust network.

The incorporation of the rigid benzene ring and the specific ortho-substitution pattern from the original Benzene, 1,2-bis(azidomethyl)- can influence the final properties of the cured epoxy resin. This can lead to materials with tailored thermal and mechanical characteristics, suitable for demanding applications in electronics, aerospace, and automotive industries.

Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.gov Their unique globular structure and high degree of functionality make them attractive for a wide range of applications, including drug delivery, catalysis, and nanoscale materials. Benzene, 1,2-bis(azidomethyl)- serves as a valuable core molecule for the synthesis of these complex architectures.

The synthesis of dendrimers can proceed through two main strategies: the divergent approach and the convergent approach. nih.govjapsonline.com In the divergent approach , the synthesis starts from a central core molecule and grows outwards by the stepwise addition of branching units. nih.govresearchgate.net Benzene, 1,2-bis(azidomethyl)- can act as a difunctional core in this method. The two azide groups can be reacted with a monomer containing an alkyne and two or more protected or latent functional groups. After the click reaction, the protected groups are deprotected to allow for the attachment of the next generation of branching units. This process is repeated to build up the dendrimer generation by generation.

Table 2: Comparison of Divergent and Convergent Dendrimer Synthesis

| Feature | Divergent Growth | Convergent Growth |

| Starting Point | Core molecule | Periphery (dendrons) |

| Direction of Growth | Outward | Inward |

| Purification | Can be challenging due to similar size of desired product and defects | Easier, as dendrons can be purified before attachment to the core |

| Control over Structure | Defects can accumulate in higher generations | High degree of control, leading to more perfect structures |

Once a dendritic scaffold is synthesized, its terminal groups can be functionalized to impart specific properties or to attach other molecules of interest. diva-portal.org Click chemistry, particularly the CuAAC reaction, is a powerful tool for the efficient and specific functionalization of dendrimers. researchgate.netnih.gov

If a dendrimer is synthesized to have terminal alkyne groups, Benzene, 1,2-bis(azidomethyl)- can be used to link two of these dendrimers together, creating a "dimeric" dendritic structure. More commonly, if a dendrimer possesses azide terminal groups, it can be functionalized by reacting it with various alkyne-containing molecules. This allows for the attachment of a wide range of functionalities, including fluorescent dyes, targeting ligands for biological applications, or catalytic moieties. The high efficiency and orthogonality of click chemistry ensure that the functionalization occurs specifically at the desired sites without affecting the internal structure of the dendrimer. nih.gov

in Supramolecular Chemistry and Self-Assembly

The unique geometry and dual reactivity of Benzene, 1,2-bis(azidomethyl)- make it an excellent candidate for constructing large, well-defined supramolecular structures. Through covalent bond formation, typically via the CuAAC reaction, it acts as a rigid linker or panel in the assembly of complex, high-order molecular systems.

Formation of Coordination Polymers and Metallosupramolecular Structures

While the azide groups of Benzene, 1,2-bis(azidomethyl)- are not typically used to directly coordinate with metal centers to form stable polymers, the compound is a crucial precursor to ligands that readily form such structures. The conversion of the diazide into bis(1,2,3-triazole) ligands via the CuAAC reaction creates molecules with multiple nitrogen atoms that are excellent for chelating metal ions.

These resulting bis(triazole) ligands can coordinate with various transition metal ions, leading to the self-assembly of coordination polymers. In these materials, the bis(triazole) unit, derived from the original diazide, acts as a bridging ligand, connecting metal centers into one-, two-, or three-dimensional networks. The structure and properties of these polymers are influenced by the coordination geometry of the metal ion and the conformation of the ligand. For instance, analogous ligands like 1,2-bis(imidazol-1-ylmethyl)benzene have been used to create two-dimensional coordination polymers with nickel(II), where the ligand bridges metal atoms to generate a layer structure nih.gov. The flexible nature of the xylyl spacer allows the ligand to bend and rotate, accommodating the geometric preferences of different metal ions, which is a key feature in the design of functional metallosupramolecular materials nih.gov.

Design of Macrocycles and Cage Structures

The well-defined structure of Benzene, 1,2-bis(azidomethyl)- and its isomers makes them ideal components for the rational design of macrocycles and molecular cages. The CuAAC reaction allows for the efficient and high-yielding formation of large ring structures that would be challenging to synthesize using traditional methods.

A notable example, using the related 1,3-isomer, demonstrates the construction of an 18-atom macrocycle by reacting 1,3-bis(azidomethyl)benzene with a bis-propargylated pyrazolo[3,4-d]pyrimidine core core.ac.uk. This double CuAAC reaction effectively stitches the two components together to form a novel macrocyclic construct core.ac.uk. This strategy highlights how bis(azidomethyl)benzene derivatives can be employed as linear linkers to bridge two ends of another molecule, forming a constrained cyclic system. Such macrocycles are of significant interest in medicinal chemistry as they can exhibit enhanced binding selectivity for biological targets due to their restricted conformational freedom core.ac.uk. While specific examples for molecular cages derived directly from the 1,2-isomer are not prevalent, the underlying synthetic principle is applicable. The diazide can act as a strut in the formation of three-dimensional cage structures when reacted with multi-alkyne building blocks under high-dilution conditions nih.gov.

Synthesis of Complex Organic Molecules and Heterocycles

Beyond supramolecular chemistry, Benzene, 1,2-bis(azidomethyl)- is a cornerstone for the synthesis of complex organic molecules, particularly those containing multiple heterocyclic rings.

Creation of Bis(1,2,3-triazole) Derivatives

The most prominent application of Benzene, 1,2-bis(azidomethyl)- is in the synthesis of bis(1,2,3-triazole) derivatives. The CuAAC reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles mdpi.comnih.gov. By reacting the two azide groups of Benzene, 1,2-bis(azidomethyl)- with terminal alkynes, molecules containing two triazole rings linked by an o-xylyl group are readily formed. This reaction can be catalyzed by various copper sources, including copper N-heterocyclic carbene (NHC) catalysts, which have proven effective even in aqueous solvents mdpi.comresearchgate.net. The resulting bis-triazole compounds are valuable in medicinal chemistry, materials science, and as ligands for coordination chemistry semanticscholar.org.

Symmetrical bis-triazoles are formed when Benzene, 1,2-bis(azidomethyl)- is reacted with two equivalents of a single terminal alkyne. This approach has been used to prepare a series of N1–N1′-bis-1H-1,2,3-triazoles with high efficiency, often facilitated by microwave-assisted heating to reduce reaction times mdpi.com. The use of copper N-heterocyclic carbene catalysts in water allows for straightforward synthesis and often yields pure products directly from the reaction mixture mdpi.comresearchgate.net.

| Alkyne Reactant | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | [(IMes)CuCl] | Water | 80 °C, 15 min (MW) | 99 | mdpi.com |

| 4-Ethynyltoluene | [(IMes)CuCl] | Water | 80 °C, 15 min (MW) | 96 | mdpi.com |

| 1-Ethynyl-4-methoxybenzene | [(IMes)CuCl] | Water | 80 °C, 15 min (MW) | 99 | mdpi.com |

| 4-Ethynylbenzoic acid | [(IMes)CuCl] | Water | 60 °C, 15 min (MW) | 99 | mdpi.com |

| Propargyl alcohol | [(IMes)CuCl] | Water | 80 °C, 15 min (MW) | 99 | mdpi.com |

Unsymmetrical bis-triazoles can be synthesized using strategies that allow for the sequential reaction of the two azide groups with two different alkynes. One approach involves using a bis-azide compound where the two azide groups have different chemical reactivity, such as a chelating and a non-chelating azide google.com. This allows one azide to react selectively with a first alkyne, followed by the reaction of the second azide with a different alkyne google.com. Another strategy involves the carefully controlled stepwise addition of different alkynes to the diazide precursor. These methods provide access to a wider range of complex structures with tailored properties beilstein-journals.org.

Spirocyclic compounds are molecules where two rings are connected by a single common atom, known as the spiro atom wikipedia.orgmdpi.com. Bicyclic compounds feature two joined rings that share two or more atoms, which can be arranged in a fused or bridged fashion nih.gov.

While Benzene, 1,2-bis(azidomethyl)- is a highly versatile building block, its specific application in the directed synthesis of spirocyclic or bicyclic compounds via CuAAC is not extensively documented. However, its structure lends itself to theoretical designs for such molecules. For example, a bicyclic system could potentially be constructed by reacting the diazide with a dialkyne where the two alkyne functionalities are held in a rigid, conformationally constrained orientation. The resulting double "click" reaction would form two triazole rings that act as part of a larger, bridged ring system. Similarly, the synthesis of a spiro-fused compound could be envisioned by reacting the diazide with a molecule containing two alkyne groups attached to a central quaternary carbon, although such applications remain a specialized area of synthesis.

Precursor for Aromatic Dialdehydes and Quinodimethanes

The conversion of Benzene, 1,2-bis(azidomethyl)- into aromatic dialdehydes, such as o-phthalaldehyde, is not a commonly documented synthetic route. Standard synthesis methods for o-phthalaldehyde typically involve the hydrolysis of halogenated precursors like α,α,α',α'-tetrabromo-o-xylene or 1,2-bis(dibromomethyl)benzene.

Similarly, the generation of o-quinodimethanes, highly reactive intermediates used in cycloaddition reactions, is often achieved through methods like the electroreduction of 1,2-bis(bromomethyl)benzenes researchgate.net. While the thermal or photochemical decomposition of organic azides can produce reactive intermediates, the specific use of Benzene, 1,2-bis(azidomethyl)- as a precursor for generating o-quinodimethanes is not well-established in the reviewed literature.

Role in Bioconjugation Techniques

The azide functional groups in Benzene, 1,2-bis(azidomethyl)- make it a potentially valuable molecule in the field of bioconjugation, primarily through its application in "click chemistry". nih.govst-andrews.ac.uk This area of chemistry focuses on reactions that are rapid, high-yielding, and biocompatible, allowing for the covalent linking of molecules in complex biological environments. nih.govmerckmillipore.com

The most prominent of these reactions is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring. nih.govacs.org The azide group is considered bioorthogonal, meaning it is largely unreactive with most functional groups found in biological systems, such as those on proteins and cells, thus preventing unwanted side reactions. nih.govmerckmillipore.comnih.gov This specificity allows for the precise attachment of probes, drugs, or other molecules to target biomolecules.

There are two primary versions of the azide-alkyne cycloaddition used in bioconjugation:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to accelerate the ligation of a terminal alkyne with an azide. nih.govnih.govku.edu It is widely used for modifying peptides, proteins, and nucleic acids. nih.govku.edunih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. nih.gov This method uses a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. nih.gov

As Benzene, 1,2-bis(azidomethyl)- possesses two azide moieties, it can function as a bifunctional or cross-linking agent. This allows it to connect two different alkyne-modified molecules or to link two sites within a single biomolecule or between different biomolecules, creating more complex and stable structures for advanced applications in drug delivery and diagnostics. nih.gov

Theoretical and Computational Studies on Benzene, 1,2 Bis Azidomethyl

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. rsc.org It is frequently employed to map out the potential energy surface of a reaction, helping to understand its mechanism and kinetics. nih.gov

For a reaction involving Benzene (B151609), 1,2-bis(azidomethyl)-, such as a 1,3-dipolar cycloaddition, DFT calculations would be used to identify the transition state—the highest energy point along the reaction coordinate. nih.govbeilstein-journals.org The analysis would involve:

Geometry Optimization: Calculating the three-dimensional structure of the reactants, products, and the transition state.

Energy Calculation: Determining the relative energies of these structures. The energy difference between the reactants and the transition state is the activation energy barrier, which governs the reaction rate. beilstein-journals.org

Energy Profile: A diagram plotting the energy of the system as the reaction progresses from reactants to products through the transition state.

A hypothetical energy profile for a reaction could be represented in a table, though specific values for Benzene, 1,2-bis(azidomethyl)- are not available.

Hypothetical Reaction Energy Profile

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | [Value Not Available] |

| Products | [Value Not Available] |

Note: This table is for illustrative purposes only. Data for the target compound is not available.

DFT provides insights into the distribution of electrons within a molecule, which is key to understanding its reactivity. rsc.org

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of Benzene, 1,2-bis(azidomethyl)- and its reaction partners would predict the feasibility and nature of their interactions. acs.org

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define chemical concepts like atoms and bonds. wikipedia.orgamercrystalassn.org It provides a rigorous framework for characterizing chemical bonding based on the observable electron density. wikipedia.org

A QTAIM analysis of Benzene, 1,2-bis(azidomethyl)- would involve calculating:

Electron Density (ρ(r)): A scalar field that shows how electrons are distributed in space.

Laplacian of the Electron Density (∇²ρ(r)): This property reveals where electron density is locally concentrated or depleted. Regions where ∇²ρ(r) < 0 are areas of charge concentration (like in covalent bonds or lone pairs), while regions where ∇²ρ(r) > 0 indicate charge depletion.

The topology of the electron density is analyzed by locating its critical points, where the gradient of the density is zero.

(3, -1) Bond Critical Point (BCP): A BCP found between two atoms indicates the presence of a bond path linking them, which is a universal indicator of a chemical bond. wiley-vch.de Properties at the BCP, such as the value of the electron density and its Laplacian, are used to classify the nature of the bond (e.g., covalent vs. ionic).

(3, +1) Ring Critical Point (RCP): An RCP is typically found in the center of a ring structure, such as the benzene ring in the target molecule. The properties at the RCP can provide information about the ring's aromaticity and stability.

Hypothetical QTAIM Data at a Bond Critical Point (BCP)

| BCP Property | Value |

|---|---|

| Electron Density (ρ) | [Value Not Available] |

| Laplacian of Electron Density (∇²ρ) | [Value Not Available] |

Note: This table is for illustrative purposes only. Data for the target compound is not available.

Molecular Dynamics Simulations to Understand Conformation and Self-Interruption in Dendrimer Synthesis

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net When using Benzene, 1,2-bis(azidomethyl)- as a core or building block for dendrimers, MD simulations could provide insights into:

Dendrimer Growth: Dendrimers are synthesized in a stepwise, generational process. nih.gov MD simulations could help visualize how the growing branches interact.

Self-Interruption: In higher generation dendrimers, steric hindrance can become a significant issue, where the density of branches on the periphery prevents further complete reactions. This is known as self-interruption or the "de Gennes dense packing" effect. MD simulations could predict at which generation this steric crowding becomes problematic for a dendrimer initiated from Benzene, 1,2-bis(azidomethyl)-, by showing how accessible the reactive azide (B81097) groups are on the growing surface.

Future Directions and Emerging Research Avenues for Benzene, 1,2 Bis Azidomethyl

Development of Novel Catalytic Systems for Azide (B81097) Reactivity

The dual azide functionality of Benzene (B151609), 1,2-bis(azidomethyl)- necessitates the development of sophisticated catalytic systems to control its reactivity selectively and efficiently. Research in this area is pivotal for unlocking the full synthetic potential of this and other bis-azide compounds.

One significant area of development is in heterogeneous catalysis for azide-alkyne cycloaddition (click chemistry). To overcome the challenges of catalyst removal and product contamination associated with homogeneous copper catalysts, researchers are exploring solid-supported systems. A notable advancement is the development of copper-based single-atom catalysts (SACs) supported on materials like mesoporous polymeric graphitic carbon nitride. polimi.it These catalysts offer high stability and can be easily separated from the reaction mixture, making them ideal for continuous flow processes and the synthesis of polytriazoles from bis-azides. polimi.it

Another key reaction of azides is the Staudinger reaction, which converts azides into amines. Recent studies have demonstrated the potential for chemoselective Staudinger reactions in bis-azido compounds. For instance, research on bis(azido)phosphines has shown that it is possible to selectively react one azide group while leaving the other intact by using an excess of a tertiary or secondary phosphine. surfacesciencewestern.comnih.gov This selectivity is attributed to changes in the electronic properties of the molecule after the first reaction, which deactivates the second azide group. surfacesciencewestern.comnih.gov Such selective transformations are crucial for the stepwise functionalization of molecules like Benzene, 1,2-bis(azidomethyl)-.

The table below summarizes some of the catalytic systems being explored for bis-azide reactivity.

| Catalytic System | Reaction Type | Advantages | Key Research Findings |

| Copper-based Single-Atom Catalysts (SACs) | Azide-Alkyne Cycloaddition | Heterogeneous, stable, easily separable | Effective for the synthesis of 1,2,3-triazoles with potential for use with bis-azides in polymer synthesis. polimi.it |

| Ruthenium Complexes (e.g., Cp*RuCl) | Azide-Alkyne Cycloaddition | Catalyzes the formation of 1,5-disubstituted triazoles | Offers alternative regioselectivity compared to copper catalysts, expanding the diversity of accessible structures. alliedacademies.org |

| Tertiary/Secondary Phosphines | Staudinger Reaction | Chemoselective reduction of one azide group | Allows for the stepwise functionalization of bis-azido compounds. surfacesciencewestern.com |

Integration into Stimuli-Responsive Materials

The integration of Benzene, 1,2-bis(azidomethyl)- and similar bis-azides into stimuli-responsive materials is a rapidly growing field of research. These "smart" materials can change their properties in response to external stimuli such as light, temperature, or pH. rsc.orgnih.govrsc.org

Photo-responsive Materials: Bis-azides are particularly useful as photo-crosslinkers. Upon exposure to UV light, the azide groups can form highly reactive nitrenes, which can then create crosslinks within a polymer matrix. nih.govrsc.org This process can be used to alter the mechanical properties and solubility of the material. For example, bis(fluorophenyl azide)s have been used as photo-crosslinkers for both conjugated and non-conjugated polyelectrolytes, enabling the fabrication of complex device heterostructures. rsc.orgresearchgate.net The rigid structure of the benzene ring in Benzene, 1,2-bis(azidomethyl)- can impart specific spatial arrangements to the crosslinks, influencing the final properties of the material.

Thermo-responsive Materials: Bis-azides can also be incorporated as cross-linkers in thermo-responsive hydrogels. nih.govmdpi.com These hydrogels exhibit a sol-gel transition at a specific temperature, making them attractive for biomedical applications like drug delivery and tissue engineering. nih.govmdpi.com By using a bis-azide like Benzene, 1,2-bis(azidomethyl)- to form the crosslinks via click chemistry with alkyne-functionalized polymers, the resulting hydrogel's mechanical properties and degradation profile can be precisely tuned.

| Stimulus | Material Type | Role of Bis-Azide | Potential Application |

| Light (UV) | Photo-crosslinked Polymers | Photo-activated cross-linking agent | Photolithography, fabrication of electronic devices nih.govrsc.org |

| Temperature | Thermo-responsive Hydrogels | Cross-linking monomer | Drug delivery, tissue engineering nih.govnih.gov |

Advanced Functional Material Design Utilizing Bis-Azide Building Blocks

The well-defined geometry and dual reactivity of Benzene, 1,2-bis(azidomethyl)- make it an excellent building block for the design of advanced functional materials with tailored properties. wiley-vch.dewiley.comresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. The introduction of azide functionalities into the organic linkers of MOFs opens up possibilities for post-synthetic modification (PSM). acs.orgresearchgate.net For example, an azidomethyl-appended benzene dicarboxylic acid has been used to construct MOFs that can subsequently be modified via click chemistry. acs.org The use of a bis-azide linker like a derivative of Benzene, 1,2-bis(azidomethyl)- could lead to the formation of cross-linked MOFs with enhanced stability or the creation of hierarchical pore structures.

Polymer Synthesis: As a bifunctional monomer, Benzene, 1,2-bis(azidomethyl)- is a valuable component in polymer synthesis. Through click polymerization with di-alkynes, it can be used to create polytriazoles. These polymers are of interest for their thermal stability and potential applications as coatings and adhesives. The ortho-disposition of the azidomethyl groups can lead to polymers with specific chain conformations and properties.

Exploration of Complex Chemical Architectures through Tandem Reactions

The presence of two reactive azide groups in Benzene, 1,2-bis(azidomethyl)- allows for the construction of complex chemical architectures through tandem or one-pot reactions. This approach improves synthetic efficiency by reducing the number of purification steps.

Researchers have developed one-pot processes that combine the in-situ formation of bis-azides from the corresponding bis-bromides with a subsequent double click reaction with terminal alkynes. beilstein-journals.org This strategy has been successfully applied to 1,2-, 1,3-, and 1,4-bis(bromomethyl)benzene to furnish bis(1,2,3-triazole) derivatives. beilstein-journals.org Such reactions are instrumental in creating molecules with defined geometries for applications in supramolecular chemistry and as ligands for catalysis.

Furthermore, the sequential and selective reaction of the two azide groups can be used to build up complex, non-symmetrical molecules. This can be achieved by employing catalysts with different selectivities or by taking advantage of the change in reactivity of the second azide group after the first has reacted. The Ugi-azide reaction is another powerful tool for the one-pot synthesis of complex heterocycles, and its application to bis-azides could lead to novel bis-heterocyclic structures with potential applications in medicinal chemistry. semanticscholar.orgmdpi.com

| Tandem Reaction Strategy | Resulting Architecture | Key Features |

| One-pot nucleophilic substitution and double click reaction | Bis(1,2,3-triazole) derivatives | High efficiency, atom economy, access to geometrically defined molecules. beilstein-journals.org |

| Sequential click reactions | Asymmetrical bis-triazoles | Stepwise construction of complex molecules. beilstein-journals.org |

| Ugi-azide followed by cyclization | Bis-heterocycles (e.g., tetrazole-triazoles) | Creation of diverse and complex heterocyclic systems in a single pot. mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1,2-bis(azidomethyl)benzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 1,2-bis(bromomethyl)benzene with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under reflux. To optimize efficiency, control reaction temperature (60–80°C) and stoichiometry (2:1 NaN₃ to substrate). Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted azide salts. Intermediate characterization by H NMR can confirm methylene bromide-to-azide conversion (δ ~3.8 ppm for -CHN vs. ~4.3 ppm for -CHBr) .

Q. How should researchers characterize the purity and structural integrity of 1,2-bis(azidomethyl)benzene?

- Methodological Answer :

- NMR Spectroscopy : Confirm azide incorporation via H NMR (singlet for -CHN at δ ~3.8 ppm) and C NMR (δ ~50 ppm for CHN).

- Mass Spectrometry : Use high-resolution MS (ESI-TOF or EI-MS) to verify molecular ion peaks (e.g., [M+H] at m/z 219.1). Cross-reference with NIST Chemistry WebBook data for validation .

- FT-IR : Confirm azide stretch (ν ~2100 cm).

- HPLC : Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling 1,2-bis(azidomethyl)benzene?

- Methodological Answer :

- Stability : Avoid thermal stress (>100°C) or mechanical shock, as organic azides may decompose exothermically. Conduct small-scale stability tests via differential scanning calorimetry (DSC) .

- Storage : Keep at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. How can 1,2-bis(azidomethyl)benzene be utilized in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for polymer networks?

- Methodological Answer :

- Cross-Linking : React with terminal alkynes (e.g., propargyl ethers) under Cu(I) catalysis (e.g., CuSO/sodium ascorbate) in aqueous/organic biphasic systems. Monitor reaction progress via FT-IR (disappearance of azide peak at ~2100 cm). Optimize molar ratios (1:1 azide:alkyne) for high cross-linking density .

- Applications : Design hydrogels or photoresponsive materials by coupling with alkyne-functionalized monomers (e.g., polyethylene glycol diynes) .

Q. What computational methods predict thermal decomposition pathways of 1,2-bis(azidomethyl)benzene?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model transition states and activation energies for azide decomposition (e.g., releasing N gas).

- Molecular Dynamics (MD) : Simulate thermal stress (200–300°C) to identify fragmentation patterns (e.g., formation of imines or nitriles) .

Q. How does steric hindrance influence the reactivity of 1,2-bis(azidomethyl)benzene in photoresponsive materials?

- Methodological Answer :

- Synthesis of Stilbene Derivatives : React with 1,2-diphenylethene bis(boronic acid) via Suzuki coupling to create azidomethyl-functionalized photochromic compounds. Characterize UV-induced isomerization (trans↔cis) via UV-Vis spectroscopy (λ ~300 nm) .

- Cross-Linking Efficiency : Compare reaction rates with mono-azide analogs using kinetic studies (e.g., pseudo-first-order plots) to quantify steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.